- Synthesis of 4-substituted bicyclo[2.2.2]oct-1-yl p-nitrobenzenesulfonates, Helvetica Chimica Acta, 1979, 62(8), 2802-16

Cas no 72948-98-2 (Bicyclo[2.2.2]octan-1-ol, 4-methoxy-)

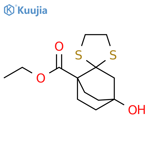

![Bicyclo[2.2.2]octan-1-ol, 4-methoxy- structure](https://ja.kuujia.com/scimg/cas/72948-98-2x500.png)

Bicyclo[2.2.2]octan-1-ol, 4-methoxy- 化学的及び物理的性質

名前と識別子

-

- 4-Methoxybicyclo[2.2.2]octan-1-ol

- Bicyclo[2.2.2]octan-1-ol, 4-methoxy-

-

- インチ: 1S/C9H16O2/c1-11-9-5-2-8(10,3-6-9)4-7-9/h10H,2-7H2,1H3

- InChIKey: PJRAOZQRACPXFB-UHFFFAOYSA-N

- SMILES: C12(CCC(CC1)(OC)CC2)O

Bicyclo[2.2.2]octan-1-ol, 4-methoxy- 合成方法

Synthetic Circuit 1

2.1R:N2H4

3.1

4.1C:4-O2NC6H4SO2Cl

5.1

6.1C:mCPBA

7.1R:NaH

Bicyclo[2.2.2]octan-1-ol, 4-methoxy- Raw materials

- Methyllithium (1.6M in Diethyl Ether)

- Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dithiolane]-1-carboxylic acid, 4-hydroxy-, ethyl ester

Bicyclo[2.2.2]octan-1-ol, 4-methoxy- Preparation Products

Bicyclo[2.2.2]octan-1-ol, 4-methoxy- 関連文献

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

Bicyclo[2.2.2]octan-1-ol, 4-methoxy-に関する追加情報

Bicyclo[2.2.2]octan-1-ol, 4-methoxy- (CAS No. 72948-98-2): A Comprehensive Overview

Bicyclo[2.2.2]octan-1-ol, 4-methoxy- (CAS No. 72948-98-2) is a unique bicyclic organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound, characterized by its rigid bicyclo[2.2.2]octane framework and a methoxy substituent, exhibits intriguing chemical properties that make it a valuable intermediate in various applications. Researchers and industries are increasingly exploring its potential due to its structural stability and versatility.

The 4-methoxy bicyclo[2.2.2]octan-1-ol structure is notable for its three-dimensional rigidity, which is advantageous in the design of chiral catalysts and pharmaceutical scaffolds. The presence of the methoxy group at the 4-position enhances its solubility in organic solvents, facilitating its use in synthetic chemistry. Recent studies have highlighted its role in the development of bioactive molecules, particularly in the context of drug discovery and medicinal chemistry.

One of the key advantages of Bicyclo[2.2.2]octan-1-ol, 4-methoxy- is its ability to serve as a building block for complex molecular architectures. Its rigid backbone is often employed in the synthesis of natural product analogs and functional materials. For instance, it has been utilized in the preparation of liquid crystals and polymeric materials, where its structural integrity contributes to enhanced thermal and mechanical properties.

In the pharmaceutical industry, 72948-98-2 has been investigated for its potential in central nervous system (CNS) drug development. The bicyclic framework mimics certain neurotransmitter structures, making it a candidate for designing neurologically active compounds. Additionally, its derivatives have shown promise in anti-inflammatory and antioxidant applications, aligning with current trends in health and wellness research.

The synthesis of Bicyclo[2.2.2]octan-1-ol, 4-methoxy- typically involves Diels-Alder reactions or catalytic hydrogenation methods, which are well-documented in the literature. Recent advancements in green chemistry have also explored eco-friendly routes to produce this compound, addressing the growing demand for sustainable chemical processes. These innovations are particularly relevant in today's environmentally conscious market.

From a commercial perspective, CAS 72948-98-2 is available through specialized chemical suppliers, often in high purity grades suitable for research and industrial applications. Its market demand is driven by its utility in high-value chemical synthesis and its role in cutting-edge research. Companies involved in fine chemicals and custom synthesis frequently list this compound in their portfolios, catering to academic and industrial clients.

In summary, Bicyclo[2.2.2]octan-1-ol, 4-methoxy- (CAS No. 72948-98-2) is a versatile and structurally intriguing compound with broad applications in organic chemistry, pharmaceuticals, and materials science. Its rigid bicyclic framework, combined with the functional methoxy group, makes it a valuable tool for researchers and industries alike. As scientific advancements continue to uncover new uses for this compound, its relevance in modern chemistry is expected to grow further.

72948-98-2 (Bicyclo[2.2.2]octan-1-ol, 4-methoxy-) Related Products

- 1289152-71-1(5-bromo-N-(2-methoxyethyl)pyridin-3-amine)

- 180532-52-9(Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate)

- 829-26-5(2,3,6-Trimethylnaphthalene)

- 872613-46-2(N-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide)

- 152169-60-3(Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate)

- 288309-10-4(1-(isoquinolin-7-yl)ethanone)

- 2229131-77-3(1-chloro-3-methoxy-2-(2-methylbut-3-yn-2-yl)benzene)

- 62479-72-5(Formaldoxime trimer hydrochloride)

- 2229616-99-1(2-(but-3-yn-1-yl)-5-methylpyridine)

- 1286274-27-8(Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate)